2-Phenylthiazolidine-4-carboxylic acid

Overview

Description

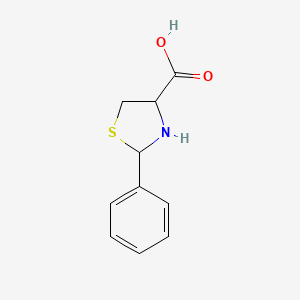

2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring with a phenyl group attached to the second carbon and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of cysteine or its derivatives with aromatic aldehydes. One common method is the condensation of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with substituted benzaldehydes under mild conditions. The resulting compound can exist as a mixture of diastereomers, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry. The yield of this synthesis can range from 40% to 90%, depending on the specific reaction conditions employed .

Tyrosinase Inhibition

One of the most notable applications of this compound derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. A study demonstrated that certain derivatives of this compound exhibited competitive inhibition against mushroom tyrosinase, with one derivative showing up to 66.47% inhibition at a concentration of 20 μM . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Antioxidant Properties

Research indicates that derivatives of this compound possess antioxidant properties, which could be harnessed in preventing oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds candidates for further investigation in pharmacology and nutraceuticals .

Antiviral Activity

Some derivatives have been evaluated for their effectiveness as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. These compounds have shown promise in inhibiting viral replication, thus suggesting potential therapeutic applications against viral infections .

Tyrosinase Inhibition Study

A detailed study focused on synthesizing various substituted phenyl thiazolidine-4-carboxylic acids and evaluating their inhibitory effects on tyrosinase activity. The study utilized kinetic analysis and molecular docking simulations to assess binding affinities and mechanisms of action, highlighting the structure-activity relationship (SAR) that governs their effectiveness as inhibitors .

Antioxidant Activity Evaluation

Another investigation assessed the antioxidant capacity of several derivatives through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that specific substitutions on the phenyl ring significantly enhanced antioxidant activity, reinforcing the potential for these compounds in health supplements aimed at reducing oxidative damage .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that while some derivatives may exhibit beneficial biological effects, they can also pose risks such as skin irritation and acute toxicity if misused . Therefore, thorough evaluation is necessary before clinical application.

Mechanism of Action

The mechanism of action of 2-Phenylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.

2-Phenylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.

2-Phenyl-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

2-Phenylthiazolidine-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and materials science .

Biological Activity

2-Phenylthiazolidine-4-carboxylic acid (PTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, including its potential as a therapeutic agent in various medical applications. This article examines the biological activity of PTCA, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

PTCA features a thiazolidine ring with a phenyl group at the second carbon and a carboxylic acid group at the fourth position. Its molecular formula is CHNOS, and it exists as a chiral molecule with two stereocenters, leading to four possible stereoisomers. The presence of the phenolic moiety contributes to its significant antioxidant properties.

PTCA exhibits several mechanisms of action that underlie its biological activities:

- Tyrosinase Inhibition : PTCA derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. One study reported that a specific derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, demonstrated a 66.47% inhibition of tyrosinase activity at 20 µM concentration . This inhibition suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.

- Antioxidant Activity : PTCA has shown strong free radical scavenging abilities, which are crucial for neuroprotective effects. The compound's ability to modulate oxidative stress and inflammatory pathways has been linked to its potential in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : Research indicates that PTCA derivatives can inhibit pro-inflammatory cytokines and modulate pathways such as NF-κB and NLRP3, which are involved in neuroinflammation . This property suggests therapeutic potential in conditions characterized by chronic inflammation.

Biological Activities

The biological activities of PTCA can be summarized as follows:

Case Studies and Research Findings

- Tyrosinase Inhibition Study : A series of PTCA derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid showed the highest inhibition rate at 66.47%, indicating its potential as a skin-lightening agent .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of thiazolidine derivatives against oxidative stress induced by ethanol exposure. PTCA derivatives were found to reverse oxidative damage by downregulating pro-inflammatory cytokines and modulating key signaling pathways .

- Anticancer Activity : Research on substituted thiazolidine derivatives demonstrated significant cytotoxicity against various human cancer cell lines (T47D, Caco-2, HT-29). The structure-activity relationship indicated that specific substitutions enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylthiazolidine-4-carboxylic acid, and how are the products characterized?

- Methodology :

- Green synthesis : React L-cysteine with benzaldehyde under aqueous conditions to form the thiazolidine ring via non-enzymatic condensation. This method achieves ~87% yield and avoids toxic solvents .

- Derivatization : Modify the parent compound by esterification or amidation (e.g., hexadecylamide derivatives) using reagents like acetyl chloride or pyridine. Yields vary (18–46%) depending on substituents and reaction conditions .

- Characterization : Confirm structure via H NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm) and mass spectrometry (MS) for molecular weight validation .

Q. How is the zwitterionic nature of this compound confirmed experimentally?

- Methodology :

- Use infrared (IR) spectroscopy : The absence of a C=O stretch (~1725 cm) and intense bands at ~1625 cm indicate carboxylate formation, supporting zwitterionic structure .

- Titration studies : Measure pKa values to identify protonation/deprotonation states of the carboxylic acid and amine groups.

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodology :

- High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm). Reference methods from clinical standards (WS/T 40-1996) for validation .

- Elemental analysis : Verify C, H, N, S content to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with varying substituents?

- Methodology :

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) using fractional factorial designs. For example, low temperatures (0°C) improve acetylated derivative yields .

- Kinetic studies : Monitor reaction progress via in-situ NMR or LC-MS to identify rate-limiting steps.

- Contradiction resolution : Address yield discrepancies (e.g., 18% vs. 46% in amidation) by adjusting steric/electronic effects of substituents (e.g., cis/trans alkenes in octadecenylamide derivatives) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodology :

- Stereochemical variation : Synthesize diastereomers (e.g., (2S,4R) vs. (2R,4S)) and compare bioactivity. For example, compound 15 (mixed stereochemistry) showed enhanced skin cell protection under UVB vs. single-isomer analogs .

- Substituent libraries : Prepare derivatives with diverse aryl/alkyl groups (e.g., 4-acetylamino-phenyl, hexadec-enyl) and test in vitro models (e.g., hDFs, HaCaT cells) for proliferation/toxicity .

- Computational modeling : Use docking studies to predict interactions with target proteins (e.g., enzymes involved in oxidative stress).

Q. How can conflicting spectral data for zwitterionic forms be resolved?

- Methodology :

- Multi-technique validation : Combine IR, Raman, and solid-state NMR to distinguish zwitterionic vs. neutral forms. For example, Raman bands at 1630 cm correlate with carboxylate vibrations .

- pH-dependent studies : Analyze spectral shifts in aqueous solutions at varying pH to map protonation states.

Q. What are the challenges in scaling up green synthesis methods for industrial research applications?

- Methodology :

- Solvent selection : Replace water with biodegradable solvents (e.g., ethanol/water mixtures) to maintain yield while improving scalability .

- Catalyst recycling : Test heterogeneous catalysts (e.g., immobilized enzymes) to reduce waste.

- Process monitoring : Implement inline analytics (e.g., PAT tools) to ensure consistency during scale-up.

Properties

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.